Molecular Weight Advantage Over Advanced CK2 Inhibitor Leads
1273577-56-2 possesses a molecular weight of 206.23 Da, which is substantially lower than elaborated CK2 inhibitor leads based on the same scaffold. The lead compound 2-(4-chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile (CHEMBL230347) has a molecular weight of ~405 Da [1]. This 199 Da difference positions 1273577-56-2 as a fragment-like core (MW < 250 Da) with superior ligand efficiency potential and greater synthetic tractability for parallel library synthesis compared to the fully elaborated leads [2][3].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 206.23 Da |
| Comparator Or Baseline | 2-(4-Chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile (CHEMBL230347): ~405 Da |
| Quantified Difference | Δ = −199 Da (49% lower MW) |
| Conditions | Calculated from molecular formula (C₇H₆N₆S) vs. reported structures in ChEMBL/BindingDB |
Why This Matters
Lower MW correlates with improved ligand efficiency metrics (LE > 0.3) and enables fragment-based screening approaches that are inaccessible to heavier, fully elaborated kinase inhibitors, making 1273577-56-2 a preferred starting point for de novo inhibitor design programs.
- [1] BindingDB. BDBM50214465: 2-(4-chlorobenzylamino)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile (CHEMBL230347). Ki = 5 nM vs. CK2 alpha. https://www.bindingdb.org/ View Source
- [2] Nie Z, Perretta C, Erickson P, et al. Structure-based design, synthesis, and study of pyrazolo[1,5-a][1,3,5]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorg Med Chem Lett. 2007;17(15):4191-4195. View Source
- [3] Popowycz F, Fournet G, Schneider C, et al. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. J Med Chem. 2009;52(3):655-663. View Source
